molecular formula C9H11ClFN B1376250 4-Cyclopropyl-3-fluoroaniline hydrochloride CAS No. 1255041-92-9

4-Cyclopropyl-3-fluoroaniline hydrochloride

Cat. No.: B1376250
CAS No.: 1255041-92-9
M. Wt: 187.64 g/mol
InChI Key: HECSAQHKDDBWIF-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-fluoroaniline hydrochloride is a useful research compound. Its molecular formula is C9H11ClFN and its molecular weight is 187.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-cyclopropyl-3-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-9-5-7(11)3-4-8(9)6-1-2-6;/h3-6H,1-2,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECSAQHKDDBWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255041-92-9
Record name 4-cyclopropyl-3-fluoroaniline hydrochloride
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Foundational & Exploratory

4-Cyclopropyl-3-fluoroaniline hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Cyclopropyl-3-fluoroaniline Hydrochloride: Properties, Synthesis, and Applications

Abstract

This compound is a highly specialized chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. The presence of a cyclopropyl group, a fluorine atom, and an aniline functional group within a single scaffold provides a unique combination of steric and electronic properties. These features are strategically employed by medicinal chemists to enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the overall pharmacological profile of drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a primary focus on its molecular weight, alongside a detailed exploration of its synthesis, potential applications in drug discovery, and safe handling protocols.

Physicochemical and Structural Characteristics

A precise understanding of the fundamental properties of a chemical entity is paramount for its effective application in research and development. The key identifiers and physicochemical data for this compound are summarized below.

Molecular Weight Determination

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for characterization via mass spectrometry. The molecular formula for the hydrochloride salt is C₉H₁₁ClFN. The molecular weight is calculated based on the standard atomic weights of its constituent elements.

  • Free Base (4-Cyclopropyl-3-fluoroaniline):

    • Formula: C₉H₁₀FN

    • Calculation: (9 × 12.011) + (10 × 1.008) + (1 × 18.998) + (1 × 14.007) = 151.18 g/mol

  • Hydrochloride Salt:

    • Formula: C₉H₁₁ClFN (or C₉H₁₀FN·HCl)

    • Calculation: 151.18 (base) + 36.46 (HCl) = 187.64 g/mol

This calculated value is foundational for all quantitative work involving this compound.

Data Summary Table

For ease of reference, the essential properties of this compound are presented in the table below.

PropertyValueSource(s)
Molecular Weight 187.64 g/mol Calculated[1][2][3][4]
Molecular Formula C₉H₁₁ClFNDerived
CAS Number 1255041-92-9[5]
Appearance Expected to be a crystalline solidInferred from related hydrochloride salts
IUPAC Name 4-cyclopropyl-3-fluoroanilinium chlorideIUPAC Nomenclature
Solubility Expected to have increased solubility in water and polar protic solvents compared to the free baseGeneral property of amine hydrochloride salts

Synthesis and Manufacturing

The synthesis of 4-Cyclopropyl-3-fluoroaniline is a multi-step process that requires careful control of regioselectivity. While multiple routes are conceivable, a common and logical strategy involves the introduction of the key functional groups onto a benzene ring precursor. The final step is the formation of the hydrochloride salt.

Retrosynthetic Analysis and Strategy

The primary challenge in the synthesis is the specific placement of the cyclopropyl and fluoro groups in a 1,2 relationship, and the aniline group para to the cyclopropyl moiety. A plausible synthetic strategy begins with a commercially available fluoroaniline or fluoronitrobenzene, followed by the introduction of the cyclopropyl group and subsequent functional group manipulations.

The pathway described below is a representative, logical approach derived from established chemical principles for analogous compounds.[6][7][8]

Synthetic Workflow Diagram

SynthesisWorkflow A 1-Fluoro-2-nitrobenzene B 4-Bromo-1-fluoro-2-nitrobenzene A->B Br₂, FeBr₃ (Electrophilic Aromatic Substitution) C 4-Cyclopropyl-1-fluoro-2-nitrobenzene B->C Cyclopropylboronic acid, Pd catalyst, Base (Suzuki Coupling) D 4-Cyclopropyl-3-fluoroaniline (Free Base) C->D H₂, Pd/C or Fe, HCl (Nitro Group Reduction) E This compound (Final Product) D->E HCl in Ether/IPA (Salt Formation)

Caption: A representative synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Bromination of 1-Fluoro-2-nitrobenzene

  • Rationale: This step introduces a bromine atom onto the aromatic ring, which will serve as a handle for the subsequent cross-coupling reaction. The nitro and fluoro groups are deactivating, but the directing effects guide the bromine to the desired position para to the fluorine atom.

  • Procedure:

    • Charge a reaction vessel with 1-Fluoro-2-nitrobenzene and a suitable solvent (e.g., dichloromethane).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add a catalytic amount of iron(III) bromide (FeBr₃).

    • Slowly add one equivalent of bromine (Br₂) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine.

    • Perform a standard aqueous workup, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield crude 4-Bromo-1-fluoro-2-nitrobenzene. Purify by recrystallization or column chromatography.

Step 2: Suzuki Coupling to Introduce the Cyclopropyl Group

  • Rationale: The Suzuki cross-coupling reaction is a powerful and reliable method for forming carbon-carbon bonds. It couples the aryl bromide with cyclopropylboronic acid in the presence of a palladium catalyst.

  • Procedure:

    • To a degassed mixture of 4-Bromo-1-fluoro-2-nitrobenzene, cyclopropylboronic acid (1.2 equivalents), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent system like toluene/water or dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).

    • Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C for 4-12 hours, monitoring for completion.

    • Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate. The resulting crude 4-Cyclopropyl-1-fluoro-2-nitrobenzene is then purified.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group is efficiently reduced to a primary amine (aniline) using various methods. Catalytic hydrogenation is a clean method, while reduction with a metal in acid is a classic and robust alternative.[8]

  • Procedure:

    • Dissolve 4-Cyclopropyl-1-fluoro-2-nitrobenzene in a solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Pressurize the vessel with hydrogen gas (H₂) (typically 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the 4-Cyclopropyl-3-fluoroaniline free base.

Step 4: Formation of the Hydrochloride Salt

  • Rationale: Converting the aniline free base to its hydrochloride salt significantly improves its stability, handling characteristics, and often its solubility in aqueous media.

  • Procedure:

    • Dissolve the crude 4-Cyclopropyl-3-fluoroaniline in a suitable anhydrous solvent, such as diethyl ether or isopropanol (IPA).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrogen chloride (HCl) in ether or IPA (typically 1-1.2 equivalents) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final product, this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound are highly valued in medicinal chemistry. Both the fluorine atom and the cyclopropyl group are known to confer desirable properties to drug candidates.[9]

  • Metabolic Stability: The cyclopropyl group is a non-aromatic, rigid ring that can act as a bioisostere for other groups like isopropyl or phenyl, but it is generally more resistant to oxidative metabolism. This can lead to an improved pharmacokinetic profile and a longer half-life for drugs containing this moiety.[10]

  • Binding and Potency: Fluorine's high electronegativity can alter the pKa of the nearby amine, influencing its ionization state at physiological pH. It can also form crucial hydrogen bonds or other non-covalent interactions with target proteins, thereby enhancing binding affinity and potency.[9]

  • Conformational Rigidity: The cyclopropyl group restricts the rotational freedom of the molecule, which can lock it into a bioactive conformation, reducing the entropic penalty of binding to a receptor or enzyme.[10]

This compound is a key building block for several classes of therapeutic agents:

  • Fluoroquinolone Antibiotics: The core scaffold of many potent antibiotics, such as Ciprofloxacin, involves a cyclopropyl group attached to a quinolone ring system. Aniline derivatives like the title compound are essential precursors for constructing this core.[6]

  • Kinase Inhibitors: In oncology, many small-molecule kinase inhibitors utilize fluorinated aromatic amines as key components to interact with the hinge region of the ATP-binding pocket of kinases. The cyclopropyl group can provide access to adjacent hydrophobic pockets, improving selectivity and potency.[9]

  • CNS Agents: The properties of fluorine and cyclopropyl groups are also exploited in the design of drugs targeting the central nervous system, where the ability to modulate lipophilicity and metabolic stability is critical for crossing the blood-brain barrier.[11][12]

Safety, Handling, and Storage

As with any specialized chemical, proper handling is essential to ensure safety.

  • Handling: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and highly functionalized building block for the synthesis of complex molecular targets. Its precise molecular weight of 187.64 g/mol is a fundamental starting point for its use in quantitative synthesis. The strategic combination of its structural elements provides a powerful tool for medicinal chemists to address challenges in modern drug discovery, particularly in the development of new antibiotics and targeted therapies. A well-defined synthetic pathway, coupled with a thorough understanding of its properties and applications, underscores its importance for researchers and scientists in the pharmaceutical field.

References

  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopropyl-2-fluoroaniline. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Fluoroaniline. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. Retrieved from [Link]

  • European Patent Office. (1991). EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
  • Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • ResearchGate. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Standard Atomic Weights. Retrieved from [Link]

  • BYJU'S. (n.d.). Atomic Mass of First 30 Elements. Retrieved from [Link]

  • Acadechem. (n.d.). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(cyclopentyloxy)-3-fluoroaniline hydrochloride. Retrieved from [Link]

  • PubMed Central. (2017). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Wikipedia. (n.d.). Periodic table. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Ptable. (n.d.). Periodic Table. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 4-Cyclopropyl-3-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analytical framework for the structural elucidation of 4-Cyclopropyl-3-fluoroaniline hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. In the absence of a complete, published reference spectrum, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive and interpretive analysis. It is designed to empower researchers to confidently identify and characterize this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each section details the theoretical underpinnings, predictive data, and robust experimental protocols necessary for achieving unambiguous structural confirmation.

Introduction and Spectroscopic Overview

4-Cyclopropyl-3-fluoroaniline is a substituted aromatic amine that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique combination of a cyclopropyl ring, a fluorine substituent, and a primary amine offers a rich scaffold for creating diverse chemical entities. The hydrochloride salt form is often preferred for its increased stability and solubility.

Accurate and comprehensive spectral analysis is paramount for verifying the identity, purity, and structural integrity of such compounds. This guide addresses the core analytical techniques—NMR, IR, and MS—providing the causal logic behind spectral interpretation. We will deconstruct the molecule into its constituent parts to predict how each will manifest spectroscopically.

Molecular Structure and Key Features

The structure of this compound presents several key features that dictate its spectral properties:

  • Aromatic System: A 1,2,4-trisubstituted benzene ring. The electronic environment of the aromatic protons and carbons is influenced by an electron-donating amino group (-NH₃⁺), an electron-withdrawing fluorine atom, and a cyclopropyl group, which can donate π-electron density.

  • Cyclopropyl Group: This strained, three-membered ring exhibits unique electronic properties and characteristic, highly shielded (upfield) signals in NMR spectroscopy.

  • Fluoro Substituent: The highly electronegative fluorine atom induces significant and predictable effects on NMR chemical shifts, particularly through-bond J-coupling to adjacent carbon and proton nuclei.

  • Anilinium Cation: In the hydrochloride salt, the amine is protonated to form an anilinium ion (-NH₃⁺). This profoundly alters the N-H stretching frequencies in IR spectroscopy and influences the electronic nature of the aromatic ring.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecular connectivity and environment of each nucleus.

¹H NMR Spectroscopy

Theoretical Considerations & Interpretation: The ¹H NMR spectrum can be divided into three distinct regions: the highly shielded cyclopropyl region, the aromatic region, and the deshielded anilinium proton signal.

  • Cyclopropyl Protons (δ 0.5–2.0 ppm): The cyclopropyl group's unique electronic structure, often described as having "π-character," creates a ring current that strongly shields the protons, shifting them significantly upfield compared to other aliphatic protons.[2] We predict one methine proton (CH) and two diastereotopic methylene protons (CH₂), which will appear as complex multiplets due to geminal and vicinal coupling. For cyclopropylbenzene, the methine proton appears around 1.84 ppm, and the methylene protons are observed at approximately 0.91 and 0.66 ppm.[2]

  • Aromatic Protons (δ 6.5–7.5 ppm): Three protons are expected in this region. Their chemical shifts and multiplicities will be governed by the electronic effects of the three substituents and by both H-H and H-F coupling. The -NH₃⁺ group is deactivating, while the fluorine is strongly electron-withdrawing via induction but donating via resonance. The cyclopropyl group is weakly electron-donating. This complex interplay will result in three distinct signals, likely multiplets or doublet of doublets. For comparison, the aromatic protons of 3-chloro-4-fluoroaniline appear at 6.91, 6.68, and 6.49 ppm.[3]

  • Anilinium Protons (δ > 10 ppm or broad): The three protons on the nitrogen (-NH₃⁺) will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, and it may exchange with residual water in the solvent, sometimes rendering it unobservable.

Predicted ¹H NMR Data (300 MHz, DMSO-d₆):

Predicted δ (ppm) Multiplicity Integration Assignment Coupling Constants (J) in Hz
~7.0 - 7.3 m 1H Ar-H
~6.8 - 7.0 m 1H Ar-H
~6.6 - 6.8 m 1H Ar-H
~1.8 - 2.0 m 1H Cyclopropyl-CH
~0.8 - 1.0 m 2H Cyclopropyl-CH₂
~0.5 - 0.7 m 2H Cyclopropyl-CH₂

| >10 (broad) | br s | 3H | -NH₃⁺ | |

¹³C NMR Spectroscopy

Theoretical Considerations & Interpretation: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The key diagnostic feature will be the splitting of carbon signals due to coupling with the fluorine atom (¹⁹F).

  • Aromatic Carbons (δ 100–165 ppm): Six signals are expected. The carbon directly attached to the fluorine (C-F) will show a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and will be the most downfield.[4] Carbons two bonds away (²JCF) and three bonds away (³JCF) will show smaller couplings (approx. 21 Hz and 8 Hz, respectively).[5] The carbon attached to the nitrogen (C-N) will also be significantly affected.

  • Cyclopropyl Carbons (δ 5–20 ppm): The cyclopropyl carbons are highly shielded, appearing in the far upfield region of the spectrum. The methine carbon will be slightly more deshielded than the methylene carbon.

Predicted ¹³C NMR Data (75 MHz, DMSO-d₆):

Predicted δ (ppm) Splitting (due to F) Assignment Predicted JCF (Hz)
~155 - 160 d C-F ¹JCF ≈ 245
~140 - 145 s C-NH₃⁺
~130 - 135 d Ar-C ³JCF ≈ 8
~125 - 130 d C-Cyclopropyl ⁴JCF ≈ 3
~115 - 120 d Ar-C ²JCF ≈ 21
~110 - 115 d Ar-C ²JCF ≈ 21
~15 - 20 s Cyclopropyl-CH

| ~5 - 10 | s | Cyclopropyl-CH₂ | |

¹⁹F NMR Spectroscopy

Theoretical Considerations & Interpretation: ¹⁹F NMR provides a highly sensitive and direct method for observing the fluorine environment.[6] A single signal is expected for the 4-Cyclopropyl-3-fluoroaniline molecule. This signal will be split into a multiplet due to coupling with the neighboring aromatic protons. This technique is exceptionally useful for confirming the presence and position of fluorine in the molecule.

Experimental Protocol: NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh 5-10 mg of 4-Cyclopropyl-3-fluoroaniline HCl prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 3. Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 4. Insert sample and lock on the deuterium signal prep3->acq1 acq2 5. Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 6. Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 7. Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) acq3->acq4 acq5 8. Acquire ¹⁹F spectrum if desired (switch probe/frequency) acq4->acq5 proc1 9. Apply Fourier Transform acq5->proc1 proc2 10. Phase correct the spectra proc1->proc2 proc3 11. Calibrate chemical shifts (¹H/¹³C to residual solvent peak) proc2->proc3 proc4 12. Integrate ¹H signals and analyze coupling patterns proc3->proc4

Caption: Standard workflow for NMR spectral acquisition.

Infrared (IR) Spectroscopy

Theoretical Considerations & Interpretation: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of the hydrochloride salt will differ significantly from that of the free amine, particularly in the N-H stretching region.

  • N-H Stretching (2500–3200 cm⁻¹): The -NH₃⁺ group of the anilinium salt gives rise to a very broad and strong absorption band in this region, often with multiple sub-peaks (overtone bands).[7][8] This is in stark contrast to the two sharp peaks around 3300-3500 cm⁻¹ expected for a primary free amine (-NH₂).[9]

  • C-H Stretching (2850–3100 cm⁻¹): Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while the cyclopropyl C-H stretches will appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretching (1450–1620 cm⁻¹): Several sharp bands of variable intensity in this region are characteristic of the benzene ring.

  • N-H Bending (1500–1600 cm⁻¹): The scissoring vibration of the -NH₃⁺ group appears in this region.

  • C-N Stretching (~1300 cm⁻¹): The stretching vibration for an aromatic C-N bond is expected in this area.[9]

  • C-F Stretching (1200–1280 cm⁻¹): A strong, characteristic absorption due to the C-F bond stretch is expected in this fingerprint region.

Predicted IR Absorption Data:

Wavenumber (cm⁻¹) Intensity Vibrational Assignment Functional Group
2500 - 3200 Strong, Broad Asymmetric/Symmetric Stretch -NH₃⁺ (Anilinium)
3000 - 3100 Medium-Weak C-H Stretch Aromatic & Cyclopropyl
1500 - 1620 Medium-Strong C=C Stretch / N-H Bend Aromatic Ring / -NH₃⁺
1200 - 1280 Strong C-F Stretch Aryl-Fluoride

| ~1300 | Medium | C-N Stretch | Aromatic Amine |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Theoretical Considerations & Interpretation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, offering vital clues to its structure. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule of the free base.

  • Molecular Ion: The free base, 4-Cyclopropyl-3-fluoroaniline, has a monoisotopic mass of approximately 151.08 Da. In positive ion ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 152.09.

  • Fragmentation Pattern: Under higher energy conditions (e.g., tandem MS or Electron Ionization), characteristic fragmentation will occur. Key fragmentation pathways for aryl cyclopropanes include the loss of ethylene (C₂H₄, 28 Da) from the cyclopropyl ring.[10] Other likely fragmentations include loss of a hydrogen radical (•H), loss of the fluorine atom (•F), or cleavage of the entire cyclopropyl group.

G parent [M+H]⁺ m/z = 152 frag1 [M+H - C₂H₄]⁺ m/z = 124 parent->frag1 - C₂H₄ frag2 [M+H - F]⁺ m/z = 133 parent->frag2 - F• frag3 [M+H - C₃H₅]⁺ m/z = 111 parent->frag3 - C₃H₅•

Caption: Predicted major fragmentation pathways in MS/MS analysis.

Predicted Key Fragments in ESI-MS/MS:

m/z Proposed Fragment Identity
152.09 [M+H]⁺ (Protonated Molecule)
133.08 [M+H - F]⁺ (Loss of Fluorine)
124.06 [M+H - C₂H₄]⁺ (Loss of ethylene from cyclopropyl ring)

| 111.06 | [M+H - C₃H₅]⁺ (Loss of cyclopropyl radical) |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters: Set the instrument parameters. Key settings include:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Flow and Temperature: Optimize to ensure efficient desolvation (e.g., 8 L/min, 300 °C).

    • Mass Range: Scan a range appropriate for the expected ion (e.g., m/z 50-300).

  • Data Acquisition: Acquire the full scan mass spectrum. For fragmentation data, perform a product ion scan (MS/MS) by selecting the precursor ion (m/z 152.1) in the first mass analyzer and scanning the fragments produced in the collision cell in the second mass analyzer.

Integrated Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The presence of highly shielded signals in the ¹H and ¹³C NMR confirms the cyclopropyl group, while ¹⁹F NMR and the large ¹JCF coupling constant definitively place the fluorine on the aromatic ring. IR spectroscopy validates the anilinium salt functional group, which would be missed by NMR alone. Finally, high-resolution mass spectrometry provides an exact mass for the molecular formula, and its fragmentation pattern corroborates the connectivity established by NMR. By systematically applying these predictive models and experimental protocols, researchers can achieve a confident and complete structural characterization of this compound.

References

  • PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. [Link][1]

  • Doc Brown's Chemistry. mass spectrum of cyclopropane. [Link][11]

  • Jabłoński, J. Characterization of a Closed-Shell Fluorine−Fluorine Bonding Interaction in Aromatic Compounds. The Journal of Physical Chemistry A. [Link][12]

  • Reich, H. J. NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. [Link]

  • MassBank. Aniline Spectrum. [Link]

  • ResearchGate. Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes. [Link][13]

  • ResearchGate. IR transmission spectrum of aniline. [Link][14]

  • Marion, L., and Edwards, O. E. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link][7]

  • PubChem. Cyclopropylbenzene. National Center for Biotechnology Information. [Link][15]

  • ResearchGate. Fluorinated Aromatic Compounds. [Link][16]

  • Chad's Prep. Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link][17]

  • ResearchGate. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link][6]

  • Chemistry LibreTexts. 16: Multinuclear NMR. [Link][4]

  • NIST. Aniline hydrochloride. NIST Chemistry WebBook. [Link][8]

  • Dasgupta, A. et al. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link][18]

  • PubMed. Characterization of a closed-shell fluorine-fluorine bonding interaction in aromatic compounds on the basis of the electron density. [Link][19]

  • ResearchGate. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Link][20]

  • ATB. Cyclopropylbenzene. [Link][21]

  • Wray, V. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link][22]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link][9]

  • Supporting Information. New Journal of Chemistry. [Link][23]

  • NIST. p-Fluoroaniline. NIST Chemistry WebBook. [Link]

  • ChemRxiv. Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. [Link]

  • PubMed. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Link][24]

  • YouTube. Mass Spectrometry of Cycloalkanes. [Link][10]

  • Kwan, E. E. Coupling Constants Practice. [Link][5]

  • NIST. Benzene, cyclopropyl-. NIST Chemistry WebBook. [Link]

  • ACS Publications. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. [Link][25]

  • ResearchGate. Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. [Link][26]

  • MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link][27]

  • MassBank. Aniline Spectrum. [Link][28]

  • PubMed. A cyclopropane fragmentation approach to heterocycle assembly: a convergent synthesis of oxepanes. [Link][29]

  • Routledge. Aromatic Fluorination. [Link][30]

  • Reddit. Carbon-fluorine spin coupling constants. [Link][31]

  • ResearchGate. NMR determination of the fate of the cyclopropyl ring. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][32]

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Methodological & Application

A Robust and Validated LC-MS Method for the Quantitative Analysis of 4-Cyclopropyl-3-fluoroaniline Hydrochloride in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details a comprehensive, sensitive, and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 4-Cyclopropyl-3-fluoroaniline hydrochloride. As a crucial intermediate in the synthesis of novel therapeutic agents, the ability to accurately quantify this compound is paramount for process optimization, quality control, and regulatory compliance in drug development.[1][2] This document provides a step-by-step protocol, the scientific rationale behind the method development, and a validation framework grounded in international regulatory guidelines.[3][4][5] The method utilizes reversed-phase chromatography for robust separation and a triple quadrupole mass spectrometer for selective and sensitive detection, making it suitable for high-throughput analysis in research and quality control environments.

Introduction and Scientific Rationale

This compound is an aromatic amine containing both cyclopropyl and fluorine moieties. These structural features are often incorporated into pharmaceutical compounds to enhance metabolic stability, binding affinity, and overall efficacy.[1] Consequently, ensuring the purity and concentration of this key starting material is a critical step in the Chemistry, Manufacturing, and Controls (CMC) process of drug development.[6]

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the analytical technique of choice for this application due to its inherent specificity, sensitivity, and speed.[6][7][8] The rationale for the selected approach is as follows:

  • Reversed-Phase Liquid Chromatography (RP-LC): The analyte possesses moderate hydrophobicity, inferred from its structure and predicted XlogP of 2.3, making it an ideal candidate for separation on a C18 stationary phase.[8][9] RP-LC provides excellent resolution for small organic molecules from process-related impurities and degradation products.[6]

  • Electrospray Ionization (ESI): The aniline functional group is basic and readily accepts a proton. Therefore, ESI in positive ion mode ([M+H]+) is selected to achieve efficient and stable ionization for high-sensitivity detection.[10]

  • Tandem Mass Spectrometry (MS/MS): To ensure maximum selectivity and minimize matrix interference, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is employed. This allows for the specific detection of the analyte by monitoring a unique precursor-to-product ion transition.

This document serves as a complete guide for researchers and drug development professionals to implement a reliable analytical method for this compound.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Name This compoundN/A
Parent Compound 4-Cyclopropyl-3-fluoroanilinePubChem[9]
Molecular Formula C₉H₁₀FN (Free Base)PubChem[9]
Molecular Weight 151.18 g/mol (Free Base)PubChem[9]
Monoisotopic Mass 151.07973 Da (Free Base)PubChem[9]
Predicted [M+H]⁺ 152.08701 m/zPubChem[9]
Predicted XlogP 2.3PubChem[9]

Note: The hydrochloride salt will readily dissociate in the mobile phase, and the analysis will be of the protonated free base.

Experimental Workflow and Protocols

The overall analytical workflow is designed for efficiency and reproducibility.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation stock 1. Prepare Stock Solution (1 mg/mL in Methanol) cal 2. Create Calibration Curve (Serial Dilution in 50:50 ACN:H2O) stock->cal qc 3. Prepare QC Samples (Low, Mid, High) cal->qc sample 4. Prepare Test Samples (Dilute to within curve range) qc->sample lc_sep 5. Chromatographic Separation (Reversed-Phase C18 Column) sample->lc_sep ms_detect 6. MS/MS Detection (ESI+, MRM Mode) lc_sep->ms_detect integrate 7. Peak Integration & Quantification ms_detect->integrate validate 8. Method Validation (Accuracy, Precision, Linearity) integrate->validate report 9. Generate Report validate->report

Caption: High-level workflow for the analysis of 4-Cyclopropyl-3-fluoroaniline HCl.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (≥18.2 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Autosampler vials with caps

Protocol 1: Preparation of Standards and Samples
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This is the primary stock solution.

  • Working Stock Solution (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Perform serial dilutions from the working stock solution using 50:50 acetonitrile/water as the diluent to prepare calibration standards at concentrations such as 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (e.g., Low: 15 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL) from the working stock solution. QC samples should be prepared from a separate weighing of the reference standard if possible to ensure an unbiased assessment of accuracy.[11]

  • Test Samples: Dilute the sample under investigation with 50:50 acetonitrile/water to bring the expected concentration of the analyte within the range of the calibration curve.

Protocol 2: LC-MS Instrumentation and Conditions

This method was developed on a standard triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase chemistry for retaining small, moderately hydrophobic molecules.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes analyte protonation for ESI+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.[12]
Gradient 10% B to 95% B in 5 min; Hold at 95% B for 2 min; Return to 10% B in 0.1 min; Equilibrate for 2.9 minA gradient is used to elute the analyte with a good peak shape and to clean the column of more hydrophobic impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks and efficient separation.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 5 µLA small injection volume minimizes potential column overload and peak distortion.

Table 2: Mass Spectrometry Parameters

ParameterConditionRationale
Ionization Mode Electrospray (ESI), PositiveThe basic aniline group is readily protonated.
MRM Transition 152.1 → 110.1 (Quantifier)Precursor ([M+H]⁺) to a stable, high-intensity product ion for quantification.
152.1 → 137.1 (Qualifier)A second transition confirms analyte identity.
Capillary Voltage 3.5 kVOptimized for stable ion generation.
Source Temp. 150 °CStandard temperature for ESI source.
Desolvation Temp. 400 °CEnsures efficient solvent evaporation and analyte desolvation.
Cone Gas Flow 50 L/hrAssists in nebulization and ion formation.
Desolvation Gas 800 L/hrHigh flow of nitrogen gas aids in the desolvation process.
Collision Energy 20 eV (for 110.1); 15 eV (for 137.1)Optimized to produce the desired fragment ions with maximum intensity.

Note: MS parameters are instrument-dependent and should be optimized accordingly.

Method Validation Framework

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[13] The protocol should be validated according to established guidelines from regulatory bodies such as the FDA and EMA.[3][4][5][14]

Validation_Logic center_node Validated LC-MS Method linearity Linearity & Range (R² ≥ 0.995) center_node->linearity accuracy Accuracy (85-115% Recovery) center_node->accuracy precision Precision (RSD ≤ 15%) center_node->precision selectivity Selectivity (No interference at RT) center_node->selectivity loq LOQ & LOD (S/N ≥ 10 for LOQ) center_node->loq stability Stability (Freeze/Thaw, Bench-top) center_node->stability

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 4-Cyclopropyl-3-fluoroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Cyclopropyl-3-fluoroaniline hydrochloride

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome common challenges encountered during its use, with a primary focus on solubility. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting & FAQs

FAQ 1: My 4-Cyclopropyl-3-fluoroaniline HCl isn't dissolving in my chosen solvent. What are the first steps?

This is a common issue stemming from the fundamental properties of amine hydrochloride salts. The hydrochloride salt form significantly increases the aqueous solubility compared to its "free base" form by creating an ionic, more polar species.[1][2] However, its solubility in organic solvents is consequently reduced.[3]

Initial Troubleshooting Steps:

  • Verify Solvent Choice: Confirm that you are using an appropriate solvent. For hydrochloride salts, polar protic solvents are generally the first choice.

  • Gentle Heating: Mild warming (e.g., to 30-40°C) can increase the rate of dissolution. Use a water bath and avoid aggressive heating, which could degrade the compound.

  • Increase Agitation: Ensure the solution is being adequately mixed. Use a vortex mixer for small volumes or a magnetic stirrer for larger volumes to ensure the compound is fully dispersed.

  • Sonication: If gentle heating and stirring are insufficient, sonicating the sample in an ultrasonic bath for 5-10 minutes can help break up solid aggregates and enhance dissolution.

If these initial steps fail, the issue likely lies in the pH and the inherent solubility limits of the compound in that specific medium.

FAQ 2: How does pH affect the solubility of 4-Cyclopropyl-3-fluoroaniline HCl, and how can I use this to my advantage?

The pH of the solvent is the most critical factor governing the solubility of this compound. The hydrochloride salt is the protonated form of the aniline amine group. This equilibrium is pH-dependent.

  • In Acidic Conditions (Low pH): The compound exists predominantly in its protonated, hydrochloride salt form (R-NH3+ Cl-). This ionic state is significantly more soluble in aqueous solutions and polar solvents.

  • In Basic Conditions (High pH): Adding a base will deprotonate the amine, converting it to the neutral "free base" form (R-NH2). This form is less polar and thus has significantly lower aqueous solubility but much higher solubility in non-polar organic solvents like dichloromethane (DCM), ethyl acetate, or THF.[3]

The pKa of the conjugate acid of 4-fluoroaniline is approximately 4.65.[4][5] While the cyclopropyl group will slightly alter this, we can use it as a reasonable estimate. This means:

  • At a pH below ~4.65 , the compound will be mostly in its charged, water-soluble hydrochloride form.

  • At a pH above ~4.65 , it will increasingly convert to the neutral, organic-soluble free base form.

dot graph "pH_Solubility_Equilibrium" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: pH-dependent equilibrium of 4-Cyclopropyl-3-fluoroaniline.

FAQ 3: I need to dissolve the compound in a non-aqueous solvent for a reaction. What should I do?

For reactions requiring non-polar or aprotic organic solvents, you must first convert the hydrochloride salt to its free base form.

  • Initial Suspension: Suspend the this compound in your desired organic solvent (e.g., DCM, THF). The compound will likely not dissolve at this stage.

  • Base Addition: Add a slight excess (1.1 to 1.5 equivalents) of a non-aqueous base. A tertiary amine like triethylamine (TEA) is a common choice as its hydrochloride salt byproduct is often soluble or easily removed.

  • Stirring: Stir the mixture at room temperature. As the free base is formed, the solid should gradually dissolve into the organic solvent.

  • Proceed with Reaction: Once the solution is homogeneous, you can proceed with adding your other reagents.

Causality: Adding the base neutralizes the HCl, "freeing" the aniline to its neutral, more lipophilic state, which is readily soluble in organic media.[3] The choice of base is important to avoid unwanted side reactions.

FAQ 4: What are the recommended solvents for preparing stock solutions?

The choice of solvent for a stock solution depends entirely on the downstream application.

SolventForm of CompoundTypical Concentration RangeProsCons & Considerations
Water / PBS Hydrochloride Salt1-10 mg/mLBiologically compatible, ideal for in vitro assays.Solubility can be limited; check for precipitation upon storage. pH sensitive.
DMSO Hydrochloride Salt or Free Base10-50 mg/mLHigh solubilizing power for both forms. Common for compound screening.Can be toxic to cells at >0.5% v/v. Hygroscopic.
Ethanol Hydrochloride Salt5-20 mg/mLLess toxic than DMSO for some cell-based work. Volatile.May not solubilize as high a concentration as DMSO.

Expert Insight: For most biological applications, preparing a high-concentration stock in DMSO is standard practice. The stock can then be diluted into aqueous buffers (like PBS or cell culture media) for the final working concentration. This minimizes the final DMSO concentration in the experiment.

  • Molecular Weight of HCl salt: 201.66 g/mol (Calculated from C9H11FN · HCl)

  • Weigh: Accurately weigh out 2.02 mg of this compound.

  • Solvent Addition: Add 1.0 mL of high-purity DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex thoroughly. If needed, warm gently in a 37°C water bath or sonicate for 5 minutes until the solution is clear and all solid has dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

References

  • PubChem. (n.d.). 4-Cyclopropyl-2-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Altan, C. L., et al. (2018). Difference between amino acid free base and its hydrochloride salt? ResearchGate. Retrieved from [Link]

  • Reddit Chemistry Community. (2017). Amino Acid Freebase vs. HCl Salt. Reddit. Retrieved from [Link]

  • Gothwal, A., et al. (2021). Solubility and dissolution enhancement strategies: Current understanding and recent trends. ResearchGate. Retrieved from [Link]

  • Atarashi, S., et al. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444-3448. [Link]

  • ScienceMadness Discussion Board. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Prajapati, S., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 125-130. [Link]

  • ResearchGate. (2021). 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. Retrieved from [Link]

  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • Fokin, A. A., & Yurchenko, A. G. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Khadka, P., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(2), 1-10. [Link]

  • Kumar, P., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 71, 136-146. [Link]

  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Cyclopropyl-3-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropyl-3-fluoroaniline hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to scale this synthesis from the bench to pilot plant or manufacturing scales. As a key building block in the development of advanced pharmaceutical agents, particularly quinolone antibiotics, ensuring a robust, scalable, and high-purity synthesis is paramount.[1] This document moves beyond a simple recitation of steps to provide a deeper understanding of the process variables, potential pitfalls, and troubleshooting strategies based on extensive field experience.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the synthesis, focusing on the critical nitro reduction and subsequent salt formation steps.

Q1: What is the most industrially viable synthetic route for 4-Cyclopropyl-3-fluoroaniline?

The most common and scalable route begins with the catalytic hydrogenation of 1-cyclopropyl-2-fluoro-4-nitrobenzene. This precursor is typically synthesized via nucleophilic aromatic substitution on a suitable di-halo-nitrobenzene. The subsequent reduction of the nitro group to an amine is the critical step, followed by conversion to the hydrochloride salt for improved stability and handling.

Q2: Which nitro reduction method is superior for scale-up: catalytic hydrogenation or metal-acid reduction?

While classic methods like using iron or tin with hydrochloric acid are effective at the lab scale, they present significant challenges during scale-up.[2][3][4] Catalytic hydrogenation is overwhelmingly preferred in an industrial setting for several key reasons:

  • Higher Purity: It is a cleaner reaction with fewer byproducts, simplifying downstream purification.

  • Waste Reduction: Metal-acid reductions generate large volumes of metallic sludge (e.g., iron oxides), which is a significant environmental and disposal issue.[2] Catalytic processes have a much lower Process Mass Intensity (PMI).[5]

  • Milder Conditions: The reaction can often be run at lower temperatures and pressures, enhancing safety and reducing the risk of side reactions like dehalogenation.

  • Catalyst Recycling: Precious metal catalysts (like Pt/C or Pd/C) can often be recovered and recycled, improving the process economics.

Q3: How should I monitor the progress of the catalytic hydrogenation?

Effective reaction monitoring is crucial to prevent over-reduction or incomplete conversion. The two most common methods are:

  • Hydrogen Uptake: On a larger scale, monitoring the consumption of hydrogen from a pressurized reservoir is the primary method. The reaction is complete when H₂ uptake ceases.

  • Chromatographic Analysis (TLC, GC, HPLC): In-process control (IPC) checks are vital. A small aliquot of the reaction mixture can be quickly analyzed to confirm the disappearance of the nitro starting material. For this specific transformation, GC or HPLC is recommended for accurate quantification.

Q4: What are the critical parameters for forming a high-quality hydrochloride salt?

The formation of the hydrochloride salt is not merely a pH adjustment; it is a crystallization process. Key parameters include:

  • Solvent System: The free aniline base is typically dissolved in a solvent in which the hydrochloride salt has low solubility. Common choices include isopropanol (IPA), ethyl acetate, or methyl tert-butyl ether (MTBE).

  • HCl Source: Anhydrous HCl, either as a gas or a solution in a solvent like IPA or diethyl ether, is required to prevent introducing water, which can affect crystal form and purity.

  • Temperature Control: The addition of HCl is exothermic. The temperature should be controlled to manage the crystallization process and prevent impurity entrapment. A typical procedure involves adding HCl at a controlled rate at 20-25°C and then cooling to 0-5°C to maximize precipitation.

  • Stoichiometry: A slight excess of HCl (e.g., 1.05-1.1 equivalents) is often used to ensure complete conversion to the salt form.

Q5: What are the most likely impurities I will encounter?

Impurity profiling is essential for any pharmaceutical intermediate. For this synthesis, be vigilant for:

  • Unreacted Starting Material: 1-cyclopropyl-2-fluoro-4-nitrobenzene.

  • Dehalogenated Impurity: 4-cyclopropylaniline, formed if the hydrogenation conditions are too harsh, causing the fluorine atom to be replaced by hydrogen.

  • Oxidation Products: Anilines are susceptible to air oxidation, which can form colored impurities (often pink or brown).[6] Workup and isolation under an inert atmosphere (N₂) is highly recommended.

  • Process-Related Impurities: Residual catalyst, solvents, and byproducts from the synthesis of the starting material.[7]

Experimental Protocols

The following protocols are provided as a robust starting point for process development. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Catalytic Hydrogenation of 1-Cyclopropyl-2-fluoro-4-nitrobenzene
  • Reactor Setup: Charge a suitable hydrogenation reactor with 1-cyclopropyl-2-fluoro-4-nitrobenzene (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). The solvent volume should be sufficient for good stirring (typically 5-10 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), add 5% Platinum on Carbon (Pt/C) catalyst (typically 0.5-2.0 mol% Pt relative to the substrate).

  • Inerting: Seal the reactor and purge the headspace multiple times with nitrogen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen (typically 2-5 bar). Begin vigorous stirring and heat the mixture to the target temperature (e.g., 40-60°C).

  • Monitoring: Monitor the reaction by hydrogen uptake and periodic HPLC/GC analysis until the starting material is consumed (<0.5%).

  • Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 4-Cyclopropyl-3-fluoroaniline as an oil or solid.

Protocol 2: Formation of this compound
  • Dissolution: Dissolve the crude aniline base from the previous step in a suitable solvent (e.g., Isopropanol).

  • HCl Addition: While stirring, slowly add a solution of anhydrous HCl in isopropanol (1.05 eq) to the aniline solution. Maintain the temperature below 30°C.

  • Crystallization: The hydrochloride salt will begin to precipitate. Continue stirring at room temperature for 1-2 hours to allow for complete crystallization.

  • Isolation: Cool the slurry to 0-5°C and stir for an additional hour. Filter the solid product.

  • Washing & Drying: Wash the filter cake with a small amount of cold, non-polar solvent (e.g., MTBE or hexane) to remove soluble impurities. Dry the product under vacuum at 40-50°C to a constant weight.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process.

Problem Potential Root Cause(s) Recommended Solutions & Actions
Incomplete or Stalled Hydrogenation 1. Catalyst Poisoning: Trace impurities (sulfur, halides) in the starting material or solvent can deactivate the catalyst. 2. Poor Mass Transfer: Insufficient agitation or low hydrogen pressure limits the gas-liquid-solid interface. 3. Inactive Catalyst: The catalyst may be old, hydrated, or from a poor-quality batch.1. Purify Starting Material: Consider passing the starting material through a silica plug or treating with activated carbon. 2. Increase Agitation/Pressure: Ensure the stirrer provides good surface turnover. Increase H₂ pressure within safe operational limits. 3. Test Catalyst: Run a small-scale test reaction with a fresh batch of catalyst.
Formation of Dehalogenated Impurity 1. Overly Aggressive Conditions: High temperature, high pressure, or a highly active catalyst (e.g., Palladium) can promote hydrodefluorination. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to side reactions.1. Milder Conditions: Reduce the reaction temperature and/or pressure. Platinum is often less prone to dehalogenation than Palladium for this type of substrate. 2. Strict Monitoring: Stop the reaction as soon as IPC analysis shows complete consumption of the starting material.
Product Discoloration (Pink/Brown) 1. Air Oxidation: The aniline product is sensitive to oxygen, especially in solution or as a crude oil.[6]1. Inert Atmosphere: Perform all post-hydrogenation steps (filtration, concentration, salt formation) under a nitrogen or argon blanket. 2. Charcoal Treatment: Before salt formation, a treatment with activated carbon can remove colored impurities. 3. Prompt Conversion: Do not store the aniline free base for extended periods. Convert it directly to the more stable hydrochloride salt.
Low Yield of Hydrochloride Salt 1. Incomplete Precipitation: The salt may have significant solubility in the chosen solvent. 2. Incorrect Stoichiometry: Insufficient HCl will result in incomplete salt formation. 3. Product Loss During Washing: Using a solvent in which the product is partially soluble for washing the filter cake.1. Optimize Solvent System: Add an anti-solvent (e.g., heptane, MTBE) to the crystallization mixture to reduce solubility. Ensure sufficient cooling (0-5°C). 2. Verify HCl Titer: Ensure the concentration of your HCl solution is accurate. 3. Select Appropriate Wash Solvent: Wash the cake with a cold, non-polar solvent in which the salt is known to be insoluble.

Process Visualization

Overall Synthesis Workflow

The following diagram outlines the key stages in the production of this compound.

Synthesis_Workflow cluster_reduction Nitro Reduction cluster_salt Salt Formation & Isolation SM 1-Cyclopropyl-2-fluoro- 4-nitrobenzene Reactor Hydrogenation Reactor (Solvent, Pt/C, H₂) SM->Reactor Filtration Catalyst Filtration (Celite®) Reactor->Filtration Concentration Solvent Removal Filtration->Concentration Aniline Crude 4-Cyclopropyl- 3-fluoroaniline Concentration->Aniline Dissolution Dissolution in IPA Aniline->Dissolution Precipitation HCl Addition & Crystallization Dissolution->Precipitation Isolation Filtration & Washing Precipitation->Isolation Drying Vacuum Drying Isolation->Drying Product Final Product: 4-Cyclopropyl-3-fluoroaniline HCl Drying->Product

Caption: High-level workflow from starting material to final hydrochloride salt.

Troubleshooting Decision Tree: Low Yield

This diagram provides a logical pathway for diagnosing the cause of low product yield.

Troubleshooting_Yield decision decision issue issue start Low Final Yield check_ipc Was hydrogenation complete by IPC? start->check_ipc incomplete Incomplete Reaction check_ipc->incomplete No complete Check Isolation Step check_ipc->complete Yes cause_catalyst • Catalyst Poisoning • Poor Mass Transfer • Inactive Catalyst incomplete->cause_catalyst Potential Causes check_solubility Is salt soluble in mother liquor? complete->check_solubility soluble High Solubility Loss check_solubility->soluble Yes insoluble Check for Mechanical Loss check_solubility->insoluble No cause_solvent • Suboptimal Solvent/Anti-solvent • Insufficient Cooling • Improper Wash Solvent soluble->cause_solvent Potential Causes

Caption: A decision tree for troubleshooting low yield issues during synthesis.

References

  • European Patent Office. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - EP 0430847 A1. Google Patents.
  • CN104292113A. (n.d.). Preparation method of 3-chloro-4-fluoroaniline. Google Patents.
  • ProQuest. (2016). A study of the halogenation of some fluorophenols and fluoroanilines.
  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • BioPharm International. (n.d.). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • PubMed Central. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved from [Link]

  • YouTube. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). Wheeler Scientific. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Fluoroaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-fluoroaniline. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring of 4-Cyclopropyl-3-fluoroaniline hydrochloride by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring reactions involving 4-Cyclopropyl-3-fluoroaniline hydrochloride using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to ensure your reaction monitoring is accurate, efficient, and reliable.

Section 1: Understanding the Compound and the Technique

What are the key structural features of 4-Cyclopropyl-3-fluoroaniline that influence its TLC behavior?

4-Cyclopropyl-3-fluoroaniline is a substituted aromatic amine. Its key features include:

  • Aromatic Ring: This allows for visualization under UV light (typically at 254 nm) as it is a chromophore.[1][2]

  • Amino Group (-NH2): This is a basic functional group that can interact strongly with the acidic silica gel stationary phase, potentially leading to tailing.[3] It also provides a reactive site for specific visualization stains.

  • Fluorine and Cyclopropyl Groups: These substituents influence the molecule's polarity, which in turn affects its retention factor (Rf) on the TLC plate.

The hydrochloride salt form means the aniline is protonated (-NH3+Cl-). This makes it highly polar and often insoluble in common non-polar to moderately polar TLC eluents. To analyze the free base by TLC, it may be necessary to neutralize the sample or use a mobile phase that can effectively move the salt.

Section 2: Core Experimental Protocols

This section details the fundamental procedures for effective TLC monitoring.

How do I prepare my samples for TLC analysis?

Proper sample preparation is critical for obtaining clean and interpretable chromatograms.

Step-by-Step Sample Preparation Protocol:

  • Reaction Quenching (if necessary): Before taking a sample, ensure the reaction is momentarily halted or slowed. This can often be achieved by taking a small aliquot and diluting it in a suitable solvent.

  • Dilution: Overloading the TLC plate is a common cause of streaking and poor separation.[4] Dilute your reaction mixture sample significantly in a volatile solvent like ethyl acetate, dichloromethane, or methanol. A good starting point is to take one drop of the reaction mixture and dissolve it in 10-20 drops of solvent.

  • Reference Spotting: Always spot the starting material (this compound) and any other key reagents on the same plate as your reaction mixture. This provides a direct comparison.

  • Co-Spotting: To confirm the identity of a spot, a co-spot can be used. This involves spotting the reaction mixture and the starting material in the same lane. If the reaction is complete, you should see distinct spots.

G cluster_prep Sample Preparation cluster_spotting TLC Plate Spotting Reaction_Mixture Aliquot of Reaction Mixture Dilution Dilute in Volatile Solvent (e.g., EtOAc, DCM) Reaction_Mixture->Dilution ~1:10-1:20 ratio Spotting_Solution Final Solution for Spotting Dilution->Spotting_Solution Rxn Reaction Mixture (Rxn) Spotting_Solution->Rxn Apply to plate SM Starting Material (SM) CoSpot Co-Spot (SM + Rxn) G cluster_vis Visualization Methods Developed_TLC Developed & Dried TLC Plate UV UV Lamp (254 nm) Developed_TLC->UV Non-destructive Iodine Iodine Chamber UV->Iodine If needed Stain Chemical Stain (e.g., KMnO4, p-Anisaldehyde) Iodine->Stain Final destructive step

Caption: A typical sequence for TLC plate visualization.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My spots are streaking or "tailing" up the plate. What's wrong?

Answer: Tailing is one of the most common TLC problems, especially with basic compounds like anilines on acidic silica gel. [3]

  • Cause A: Compound-Stationary Phase Interaction: The basic amine group is interacting too strongly with the acidic silica gel.

    • Solution: Add a small amount of a competitive base to your mobile phase. Triethylamine (0.5-1%) or a few drops of aqueous ammonia are excellent choices. [3]This neutralizes the acidic sites on the silica, allowing your compound to travel more cleanly.

  • Cause B: Sample Overload: You have spotted too much material on the plate. [4] * Solution: Dilute your sample further before spotting it. The spot on the baseline should be small and concentrated.

  • Cause C: High Polarity of the Hydrochloride Salt: If you are spotting the hydrochloride salt directly without neutralization, its high polarity can cause it to streak.

    • Solution: Either use a highly polar mobile phase (which may not be ideal for separation) or neutralize the sample aliquot with a drop of a base like triethylamine before spotting.

Q2: I don't see any spots on my TLC plate, even after using a stain.

Answer: This can be a frustrating issue with several potential causes.

  • Cause A: Compound is Not UV Active: While the aniline core is UV active, your product might have undergone a reaction that destroyed the chromophore.

    • Solution: Always use a chemical stain in addition to UV visualization. Permanganate is a good general-purpose stain. [2]* Cause B: Insufficient Concentration: The concentration of your compound in the reaction mixture might be too low to detect.

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications. This will concentrate the sample on the baseline.

  • Cause C: Compound Evaporation: If your compound is volatile, it may have evaporated from the plate during development or drying. [1] * Solution: Visualize the plate immediately after development. [1]* Cause D: Compound is Unreactive to the Stain: While unlikely for an aniline with permanganate, some compounds may not react with certain stains.

    • Solution: Try a different, more general stain. If you suspect your compound is present but not visualizing, consider running a small-scale purification and re-analyzing by a different method (like LC-MS) to confirm.

Q3: My starting material and product have the same Rf value. How can I improve separation?

Answer: Poor separation means your chosen mobile phase is not effective at differentiating between the two compounds.

  • Solution A: Change Solvent Polarity:

    • If the Rf values are too high (spots run near the solvent front), decrease the polarity of your mobile phase (e.g., go from 30% EtOAc/Hexanes to 15% EtOAc/Hexanes).

    • If the Rf values are too low (spots remain near the baseline), increase the polarity of your mobile phase (e.g., go from 30% EtOAc/Hexanes to 50% EtOAc/Hexanes, or switch to a stronger solvent like methanol/DCM).

  • Solution B: Change Solvent System Composition: Sometimes, simply changing the polarity isn't enough. The specific interactions between the solvents and your compounds matter.

    • Try different solvent classes. For example, instead of an ester/hydrocarbon mix (EtOAc/Hexanes), try an alcohol/halogenated mix (Methanol/DCM) or a system containing an ether (Diethyl ether/Hexanes). For particularly tricky separations involving amines, systems containing butanol, acetic acid, and water can be effective. [5]

Q4: The solvent front is uneven. How does this affect my results?

Answer: An uneven solvent front will lead to inaccurate Rf values and can cause spots to run crookedly, making interpretation difficult.

  • Cause A: Tilted Plate: The TLC plate was not perfectly vertical in the developing chamber.

    • Solution: Ensure the plate is resting flat against the chamber wall.

  • Cause B: Disturbed Chamber: The chamber was moved or jostled during development.

    • Solution: Place the chamber in a location where it will not be disturbed.

  • Cause C: Insufficient Chamber Saturation: The atmosphere inside the chamber was not saturated with solvent vapors.

    • Solution: Line the inside of the chamber with a piece of filter paper soaked in the mobile phase and allow it to sit for 5-10 minutes before placing the plate inside. This ensures the atmosphere is saturated, promoting even solvent migration up the plate.

References
  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • TLC stains. University of California, Los Angeles. [Link]

  • Tailing in TLC - can anyone help? (2013). ResearchGate. [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023). LinkedIn. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • TLC troubleshooting. ChemBAM. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2015). Analytical Methods. [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 4-Cyclopropyl-3-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Cyclopropyl-3-fluoroaniline hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, and its purity and structural integrity are critical for downstream applications. Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of the molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of this compound, contextualized with practical experimental insights and a direct comparison to its non-fluorinated analog, 4-cyclopropylaniline hydrochloride. This comparative approach will underscore the diagnostic power of ¹H NMR in discerning subtle structural modifications.

The Significance of ¹H NMR in Pharmaceutical Analysis

In the landscape of drug discovery and development, NMR spectroscopy is a cornerstone for the structural characterization of small molecules.[1] Its non-destructive nature and high sensitivity make it an invaluable tool for confirming molecular structure, identifying impurities, and studying intermolecular interactions.[2] For a molecule like this compound, ¹H NMR provides a wealth of information through four key parameters: chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J). A thorough interpretation of these parameters allows for the unambiguous assignment of each proton in the molecule, ensuring the correct structure has been synthesized.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol is a self-validating system designed to yield a high-resolution spectrum for this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial. The hydrochloride salt form generally exhibits good solubility in deuterated polar solvents.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve the hydrochloride salt and the fact that the exchangeable protons of the ammonium salt and residual water will appear as a broad singlet, minimizing interference with other signals. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are also viable alternatives.

    • Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter that could degrade the spectral resolution.

  • Instrument Setup and Data Acquisition:

    • The data presented in this guide were simulated based on typical values obtained on a 400 MHz spectrometer.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (typically 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

Spectral Interpretation: A Detailed Analysis

The ¹H NMR spectrum of this compound can be divided into two distinct regions: the aliphatic region, corresponding to the cyclopropyl protons, and the aromatic region, for the protons on the aniline ring. The presence of the fluorine atom introduces characteristic splitting patterns due to ¹H-¹⁹F coupling.

The Aromatic Region

The aromatic region provides a clear fingerprint of the substitution pattern on the benzene ring. The electron-donating amino group and the electron-withdrawing fluorine atom significantly influence the chemical shifts of the aromatic protons.

Figure 1. Chemical structure of this compound.

In the hydrochloride salt, the protonation of the amino group to an ammonium group (-NH₃⁺) leads to a significant downfield shift of the aromatic protons compared to the free amine, due to the increased electron-withdrawing nature of the ammonium group.

The Aliphatic Region

The cyclopropyl group exhibits a characteristic upfield chemical shift due to the unique ring current effect of the three-membered ring.[3] The protons of the cyclopropyl group are diastereotopic and will appear as two distinct multiplets.

Comparative Analysis: The Impact of Fluorine Substitution

To truly appreciate the diagnostic power of ¹H NMR, a direct comparison with a closely related analog is invaluable. Here, we compare the predicted ¹H NMR spectrum of this compound with that of its non-fluorinated counterpart, 4-cyclopropylaniline hydrochloride. This comparison highlights the significant influence of the fluorine substituent on the chemical shifts and coupling patterns of the aromatic protons.

Figure 2. Workflow for comparative ¹H NMR analysis.

Predicted ¹H NMR Data
Compound Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
4-Cyclopropyl-3-fluoroaniline HCl H-2~7.2ddJ(H,H) ≈ 2.5, J(H,F) ≈ 11.0
H-5~7.1tJ(H,H) ≈ 8.5
H-6~7.0dddJ(H,H) ≈ 8.5, 2.5, J(H,F) ≈ 1.5
Cyclopropyl-CH~1.9-2.0m
Cyclopropyl-CH₂~0.9-1.0m
Cyclopropyl-CH₂'~0.6-0.7m
4-Cyclopropylaniline HCl H-2, H-6~7.1dJ(H,H) ≈ 8.5
H-3, H-5~6.9dJ(H,H) ≈ 8.5
Cyclopropyl-CH~1.8-1.9m
Cyclopropyl-CH₂~0.9-1.0m
Cyclopropyl-CH₂'~0.6-0.7m

Table 1. Predicted ¹H NMR spectral data for this compound and 4-cyclopropylaniline hydrochloride.

The most striking difference is observed in the aromatic region. In 4-cyclopropylaniline hydrochloride, the symmetry of the molecule results in two distinct signals, each integrating to two protons. However, the introduction of the fluorine atom in this compound breaks this symmetry, leading to three distinct signals for the aromatic protons. Furthermore, the coupling of these protons to the fluorine atom introduces additional splitting, providing a clear and unambiguous confirmation of the fluorine's position.

Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization often involves orthogonal analytical techniques.

  • ¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, further confirming the structure.

  • ¹⁹F NMR Spectroscopy: Directly observes the fluorine nucleus, providing a sensitive and often simpler spectrum for fluorinated compounds. The chemical shift of the fluorine signal is highly sensitive to its chemical environment.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

  • High-Performance Liquid Chromatography (HPLC): An essential technique for assessing the purity of the compound. When coupled with a mass spectrometer (LC-MS), it can be used to identify and quantify impurities.[4][5][6]

Each of these techniques provides complementary information, and their combined use allows for a comprehensive and robust characterization of this compound.

Conclusion

The ¹H NMR analysis of this compound, particularly when compared to its non-fluorinated analog, serves as an exemplary case study in the power of modern spectroscopic methods for structural elucidation in drug development. The distinct chemical shifts and the characteristic ¹H-¹⁹F coupling patterns provide an unequivocal confirmation of the molecule's structure. By following a rigorous experimental protocol and a systematic approach to spectral interpretation, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate, ensuring the integrity of their synthetic pathways and the quality of their final products.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link]

  • Dalin, D. P., & Ar-Ramaji, A. A. (2021). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Zenodo. Available at: [Link]

  • Duckett, C. J., Lindon, J. C., Walker, H. A., Abou-Shakra, F., Wilson, I. D., & Nicholson, J. K. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 36(1), 59–77. Available at: [Link]

  • Gowda, B. T., & Rao, K. L. J. (2003). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 58(11), 693-698. Available at: [Link]

  • Lin, C. H., Wu, Y. T., & Tai, H. C. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 2(24), 9071-9078. Available at: [Link]

  • Song, J. M., Lee, H., & Choi, S. (2021). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Molecules, 26(1), 123. Available at: [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, 46(36), 17351-17360. Supporting Information available at: [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

  • Govindaraju, V., Ram, B., & Gunasekaran, S. (2007). The 1 H NMR chemical shift values ( d ppm) of aniline and... ResearchGate. Retrieved from [Link]

  • Metcalfe, S. J., Smith, R. M., & Wilson, I. D. (2001). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Journal of Chromatography A, 919(2), 341-349. Available at: [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Available at: [Link]

  • Smith, S. A., & Martin, P. A. (1994). Proton NMR chemical shifts and coupling constants for brain metabolites. Journal of Magnetic Resonance, Series B, 104(2), 167-171. Available at: [Link]

  • Deutsch, H. M., & Zalkow, L. H. (1982). New class of 19F pH indicators: fluoroanilines. Journal of Medicinal Chemistry, 25(7), 847-850. Available at: [Link]

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A Comparative Guide to the 13C NMR Spectral Analysis of 4-Cyclopropyl-3-fluoroaniline Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. For drug development professionals and researchers, nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone for confirming molecular architecture. This guide provides an in-depth analysis of the 13C NMR spectral features of 4-Cyclopropyl-3-fluoroaniline hydrochloride, a compound of interest in medicinal chemistry.

Due to the limited availability of direct experimental spectra for the hydrochloride salt, this guide presents a comparative analysis with structurally related compounds. By understanding the electronic effects of each substituent—the cyclopropyl group, the fluorine atom, and the amine functional group, both in its free base and protonated form—we can build a robust understanding of the target molecule's spectral characteristics. This approach not only allows for a confident prediction of the 13C NMR spectrum of this compound but also provides a valuable framework for interpreting the spectra of similar multi-substituted aniline derivatives.

The Foundational Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy provides a "fingerprint" of the carbon skeleton of a molecule.[1] Unlike 1H NMR, where spin-spin coupling can complicate spectra, 13C NMR spectra are typically acquired under proton-decoupled conditions, resulting in a single peak for each unique carbon atom. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electronic environment of each carbon atom, making it a powerful tool for identifying functional groups and determining substitution patterns on an aromatic ring.[2][3]

The chemical shift of a particular carbon is influenced by several factors, including the electronegativity of adjacent atoms, resonance effects, and steric interactions.[4][5] For instance, carbons attached to electronegative atoms like fluorine or nitrogen are generally deshielded and appear at a higher chemical shift (downfield). Conversely, electron-donating groups can increase electron density through resonance, shielding certain carbons and shifting their signals to a lower chemical shift (upfield).[6]

Experimental Protocol for 13C NMR Spectroscopy

The acquisition of high-quality 13C NMR data requires careful sample preparation and instrument setup. The following is a generalized, yet robust, protocol for obtaining the 13C NMR spectrum of an aniline derivative.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the analytical sample.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for hydrochloride salts) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0.0 ppm.

  • Instrument Setup & Data Acquisition:

    • The experiment is typically performed on a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • A standard proton-decoupled 13C NMR experiment is performed. Key parameters include:

      • Pulse angle (e.g., 30-45°)

      • Relaxation delay (D1) of 1-2 seconds to allow for full relaxation of the carbon nuclei.

      • Acquisition time of 1-2 seconds.

    • A sufficient number of scans (typically several thousand) are acquired to achieve an adequate signal-to-noise ratio, as the 13C isotope has a low natural abundance (1.1%).[3]

  • Data Processing:

    • The resulting Free Induction Decay (FID) is Fourier transformed.

    • Phase and baseline corrections are applied to the spectrum.

    • The chemical shifts of the peaks are referenced to the TMS signal.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (10-20 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS Reference prep2->prep3 acq1 Instrument Tuning & Shimming prep3->acq1 Insert Sample acq2 Setup 13C Pulse Program acq1->acq2 acq3 Acquire Scans acq2->acq3 proc1 Fourier Transform (FID -> Spectrum) acq3->proc1 Raw Data proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 end 13C NMR Spectrum proc3->end Final Spectrum

Caption: Workflow for 13C NMR Spectrum Acquisition.

Comparative Analysis of 13C NMR Data

To predict the 13C NMR spectrum of this compound, we will first examine the spectra of simpler, related molecules. The following table summarizes the experimental 13C NMR data for aniline and 4-fluoroaniline.

Compound C1 (C-NH₂) C2/C6 C3/C5 C4 Solvent
Aniline 146.6115.2129.4118.8CDCl₃
4-Fluoroaniline 142.6 (d)116.1 (d)115.7 (d)156.4 (d)CDCl₃

Data for aniline sourced from SDBS and supporting information.[7][8] Data for 4-fluoroaniline sourced from ChemicalBook and supporting information.[7][9]

Interpretation of Substituent Effects:

  • Aniline: The C1 carbon, directly attached to the electron-withdrawing nitrogen, is significantly downfield. The amino group is also an electron-donating group through resonance, which increases electron density at the ortho (C2/C6) and para (C4) positions, shielding them relative to the meta (C3/C5) carbons.[6]

  • 4-Fluoroaniline: The fluorine atom at C4 has a strong inductive electron-withdrawing effect but also a resonance electron-donating effect. The large downfield shift of C4 to 156.4 ppm is dominated by the direct attachment to the highly electronegative fluorine. The fluorine also influences the chemical shifts of the other carbons, as indicated by the doublet (d) splitting due to C-F coupling.[7]

Predicted 13C NMR Data for 4-Cyclopropyl-3-fluoroaniline and its Hydrochloride Salt:

Based on the additive effects of the substituents, we can predict the chemical shifts for 4-Cyclopropyl-3-fluoroaniline. The cyclopropyl group at C4 is generally electron-donating, which would shield C4 and influence the other ring carbons. The fluorine at C3 will exert a strong deshielding effect on C3 and a smaller effect on the adjacent carbons.

Compound C1 (C-NH₂) C2 C3 (C-F) C4 (C-Cyclopropyl) C5 C6 Cyclopropyl CH Cyclopropyl CH₂
4-Cyclopropyl-3-fluoroaniline (Predicted) ~144~114 (d)~158 (d)~130 (d)~128~118~15~8
4-Cyclopropyl-3-fluoroaniline HCl (Predicted) ~135~120~157 (d)~135 (d)~130~125~14~7

Rationale for Predictions:

  • 4-Cyclopropyl-3-fluoroaniline (Free Base): The chemical shifts are estimated by considering the effects of the cyclopropyl and fluoro groups on the aniline scaffold. The C3 bearing the fluorine will be the most downfield aromatic carbon. The C4 attached to the cyclopropyl group will be downfield relative to an unsubstituted carbon but shielded relative to a halogen-substituted carbon.

  • This compound: Protonation of the amino group to form the anilinium ion (-NH₃⁺) significantly alters the electronic properties. The -NH₃⁺ group is strongly electron-withdrawing and deactivating, both inductively and through resonance. This will cause a general downfield shift of all aromatic carbons, with the most pronounced effect on the ortho (C2, C6) and para (C4) positions relative to the C1 carbon. The C1 carbon itself often shifts upfield upon protonation due to changes in hybridization and resonance.

Structural and Spectral Comparison Diagram:

G cluster_aniline Aniline cluster_fluoroaniline 4-Fluoroaniline cluster_target 4-Cyclopropyl-3-fluoroaniline HCl (Target) Aniline Aniline Aniline_Data C1: 146.6 C2/6: 115.2 C3/5: 129.4 C4: 118.8 Target_Prediction Predicted Shifts: C1: ~135 C3: ~157 C4: ~135 Cyclopropyl: ~14, ~7 Aniline_Data->Target_Prediction + F, Cyclopropyl, H⁺ Fluoroaniline Fluoroaniline Fluoroaniline_Data C1: 142.6 C2/6: 116.1 C3/5: 115.7 C4: 156.4 Fluoroaniline_Data->Target_Prediction + Cyclopropyl, H⁺ Target Target

Caption: Comparative Logic for Predicting 13C NMR Shifts.

Conclusion

While an experimental 13C NMR spectrum for this compound is not publicly available, a thorough analysis of its structural components and comparison with known analogs allows for a reliable prediction of its spectral features. The key takeaways for researchers are:

  • The carbon attached to the fluorine (C3) will exhibit the largest chemical shift in the aromatic region, accompanied by a significant C-F coupling constant.

  • Upon protonation to form the hydrochloride salt, the aromatic carbon signals are expected to shift downfield due to the electron-withdrawing nature of the -NH₃⁺ group, with the exception of the ipso-carbon (C1), which may shift upfield.

  • The characteristic signals of the cyclopropyl group in the aliphatic region (typically < 20 ppm) will be readily identifiable.

This comparative guide underscores the power of predictive spectroscopy based on fundamental principles and a solid foundation of reference data. For professionals in drug development, this approach is invaluable for the rapid and accurate structural verification of novel chemical entities.

References

  • New Journal of Chemistry Supporting Information. (2022).
  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
  • 13C NMR Chemical Shift. (2022).
  • 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? (2020). Chemistry Stack Exchange.
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). (n.d.).
  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplic
  • 4-Fluoroaniline(371-40-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • A guide to 13C NMR chemical shift values. (2015). Compound Interest.
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

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A Comparative Guide to HPLC Purity Analysis of 4-Cyclopropyl-3-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Cyclopropyl-3-fluoroaniline hydrochloride, a critical building block in modern medicinal chemistry. We will explore the rationale behind method development, present a robust experimental protocol, and compare its performance with alternative analytical techniques, supported by scientific principles and references to authoritative guidelines.

Introduction: The Significance of this compound Purity

4-Cyclopropyl-3-fluoroaniline and its hydrochloride salt are key intermediates in the synthesis of numerous pharmaceutical compounds, particularly in the development of kinase inhibitors and other targeted therapies. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a precise and reliable analytical method for purity determination is not merely a quality control measure but a critical component of the drug development process.

This guide will focus on a stability-indicating reversed-phase HPLC (RP-HPLC) method, designed to separate the main component from its potential process-related impurities and degradation products.

Deconstructing the Analytical Challenge: Physicochemical Properties and Potential Impurities

A successful analytical method is built upon a thorough understanding of the analyte's properties and potential contaminants.

Physicochemical Properties: 4-Cyclopropyl-3-fluoroaniline is a substituted aniline. The presence of the cyclopropyl group increases its hydrophobicity, while the fluoro and amino groups contribute to its polarity and potential for hydrogen bonding. As a hydrochloride salt, it exhibits good aqueous solubility, which is advantageous for sample preparation in RP-HPLC. The aromatic ring system provides strong UV absorbance, making UV detection a suitable choice for HPLC analysis. Based on data for structurally similar compounds like p-fluoroaniline, a maximum UV absorbance can be expected in the range of 230-300 nm[1].

Potential Impurities: Impurities in this compound can originate from the synthetic route or degradation. A plausible synthetic pathway involves the reduction of a nitroaromatic precursor.[2][3][4]

Process-Related Impurities:

  • Starting materials: Unreacted precursors from the synthesis process.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • By-products: Side reactions can generate structurally similar compounds. For instance, isomers or compounds with incomplete or modified substitutions could be present.[5]

Degradation Products: Aniline derivatives can be susceptible to oxidation and photolytic degradation.[6][7] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are essential to identify potential degradants and develop a stability-indicating method.[8][9]

The Workhorse of Purity Analysis: A Proposed Stability-Indicating RP-HPLC Method

Based on the physicochemical properties of the analyte and general principles of HPLC for aromatic amines, the following RP-HPLC method is proposed for the purity analysis of this compound.

Causality Behind Experimental Choices
  • Column: A C18 column is the stationary phase of choice due to the non-polar nature of the cyclopropyl and phenyl moieties of the analyte. The C18 stationary phase provides excellent hydrophobic interactions, leading to good retention and separation of the main peak from potentially less or more polar impurities.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is optimal.

    • Aqueous Phase: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is recommended. The acidic pH suppresses the ionization of the aniline, leading to better peak shape and retention on the C18 column.

    • Organic Phase: Acetonitrile is a common and effective organic modifier that provides good peak resolution and has a low UV cutoff.

  • Gradient Elution: A gradient is necessary to ensure the elution of both polar and non-polar impurities within a reasonable runtime, providing a comprehensive impurity profile.

  • Detection: UV detection at the maximum absorbance wavelength (λmax) of this compound (estimated around 240 nm based on similar structures) will provide the best sensitivity for both the main component and its impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify co-eluting peaks.

Experimental Protocol: A Self-Validating System

This protocol is designed to be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[2]

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with o-phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA at 240 nm
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

System Suitability:

Before sample analysis, inject the standard solution five times and verify the following parameters:

  • Tailing factor for the main peak: ≤ 2.0

  • Theoretical plates for the main peak: ≥ 2000

  • Relative standard deviation (RSD) of the peak area for five replicate injections: ≤ 2.0%

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_report Reporting prep_std Prepare Standard Solution (0.1 mg/mL) system_suitability System Suitability Test (5 injections of standard) prep_std->system_suitability prep_sample Prepare Sample Solution (1.0 mg/mL) sample_injection Inject Sample Solution prep_sample->sample_injection system_suitability->sample_injection If passes chromatogram Acquire Chromatogram sample_injection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area Normalization) integration->calculation report Generate Report calculation->report

Comparison with Alternative Analytical Techniques

While RP-HPLC is the gold standard for pharmaceutical purity analysis, other techniques offer unique advantages and can be complementary.

FeatureRP-HPLC Ultra-Performance Liquid Chromatography (UPLC) Gas Chromatography (GC) Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.Separation of ions based on their electrophoretic mobility in an electric field.
Advantages Robust, versatile, well-established, and widely accepted by regulatory agencies.Faster analysis times, higher resolution and sensitivity, and lower solvent consumption compared to HPLC.[10]Excellent for analyzing volatile impurities. High sensitivity with specific detectors.High efficiency, low sample and solvent consumption, and can separate a wide range of analytes, including ions.
Limitations Longer analysis times and higher solvent consumption compared to UPLC.Higher initial instrument cost and more susceptible to column clogging.[10]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes like anilines.[5]Lower sensitivity for some applications compared to HPLC, and reproducibility can be a challenge.[4]
Applicability to 4-Cyclopropyl-3-fluoroaniline HCl Primary choice for routine purity testing and stability studies.Excellent alternative for high-throughput screening and complex impurity profiling.Suitable for detecting volatile process-related impurities (e.g., residual solvents) but not for the main compound (as the hydrochloride salt is non-volatile).Complementary technique for resolving challenging impurity pairs or for orthogonal verification of purity.

Analytical_Technique_Comparison cluster_main Purity Analysis of 4-Cyclopropyl-3-fluoroaniline HCl cluster_techniques Analytical Techniques Main 4-Cyclopropyl-3-fluoroaniline HCl HPLC HPLC (Primary Method) Main->HPLC Routine Analysis UPLC UPLC (High Throughput) Main->UPLC Faster Analysis GC GC (Volatile Impurities) Main->GC Specific Impurities CE CE (Orthogonal Method) Main->CE Complementary Data HPLC->UPLC Higher Resolution HPLC->CE Different Selectivity

Conclusion: A Multi-faceted Approach to Purity Assurance

The RP-HPLC method detailed in this guide provides a robust and reliable framework for the purity analysis of this compound. Its ability to be validated as a stability-indicating method makes it suitable for all stages of drug development, from early-stage synthesis to final product release.

For laboratories seeking higher throughput and enhanced resolution, UPLC presents a compelling alternative, though it requires a greater initial investment. Gas Chromatography and Capillary Electrophoresis serve as valuable orthogonal techniques, offering complementary information and ensuring a comprehensive understanding of the impurity profile.

Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, including the need for speed, the complexity of the sample, and the available instrumentation. However, a well-developed and validated RP-HPLC method remains the cornerstone of purity assessment for critical pharmaceutical intermediates like this compound.

References

  • Ćirić-Marjanović, G., et al. (2008). Probing the Chemical Stability of Aniline Under High-Pressure. ResearchGate. Available at: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • European Patent Office. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. Available at: [Link]

  • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available at: [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Available at: [Link]

  • YouTube. (2018). Forced Degradation Study in Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2020). A brief review on aniline and its derivatives. Available at: [Link]

  • ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Available at: [Link]

  • YouTube. (2025). Stability of Carbocations in Aniline Derivatives. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of 3-Fluoroaniline in Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
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  • NIST. (n.d.). p-Fluoroaniline. Available at: [Link]

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A Senior Application Scientist's Guide: Comparative Reactivity of 4-Cyclopropyl-3-fluoroaniline and 4-chloro-3-fluoroaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate profile of a candidate molecule. Substituted anilines are cornerstone synthons, and their reactivity dictates the conditions required for key bond-forming reactions. This guide presents an in-depth, data-driven comparison of the reactivity of two structurally related anilines: 4-Cyclopropyl-3-fluoroaniline hydrochloride and 4-chloro-3-fluoroaniline . We will dissect the electronic and steric nuances imparted by the C4-substituent—a cyclopropyl group versus a chlorine atom—and provide field-proven experimental protocols to quantify their impact on nucleophilicity in critical transformations such as amide bond formation and palladium-catalyzed cross-coupling. This analysis aims to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed strategic decisions in molecular design and synthesis.

Introduction: Two Building Blocks, One Critical Position

4-Cyclopropyl-3-fluoroaniline and 4-chloro-3-fluoroaniline are both valuable intermediates in the synthesis of complex bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1][2][3] Their shared 3-fluoroaniline core provides a specific vector for molecular growth, while the substituent at the C4 position—cyclopropyl or chloro—serves as the primary determinant of the aniline's electronic character and, consequently, its chemical reactivity.

A frequent challenge in synthetic planning is anticipating the relative reactivity of such analogs. Will the choice of a cyclopropyl group over a chloro atom necessitate a significant deviation in reaction conditions? Can milder catalysts be employed? This guide addresses these questions directly through a combination of theoretical rationale and practical, comparative experimentation.

Physicochemical Properties Overview

Property4-Cyclopropyl-3-fluoroaniline HCl4-chloro-3-fluoroaniline
CAS Number 1375069-32-1 (as HCl)367-22-6
Molecular Formula C₉H₁₁ClFNC₆H₅ClFN
Molecular Weight 187.64 g/mol 145.56 g/mol
Appearance Off-white to light brown solidGrey powder/crystals
Melting Point Not readily available58 °C – 62 °C[3]

Note: 4-Cyclopropyl-3-fluoroaniline is supplied as its hydrochloride salt, meaning the amine is protonated. For it to participate as a nucleophile, it must first be neutralized with a base, a critical consideration for experimental design.

The Decisive Influence of C4-Substituents on Electronic Properties

The nucleophilicity of the aniline nitrogen is directly modulated by the electronic nature of the substituents on the aromatic ring. The substituent at the C4 position exerts the most significant influence through a combination of inductive and resonance effects.

  • 4-chloro-3-fluoroaniline : The chlorine atom is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I). While it also possesses lone pairs that can be donated through resonance (+M), the inductive effect is dominant for halogens, leading to a net deactivation of the ring and a decrease in the electron density on the nitrogen atom. This renders the amine less basic and less nucleophilic compared to unsubstituted aniline.[4]

  • 4-Cyclopropyl-3-fluoroaniline : The cyclopropyl group is a fascinating substituent. Its strained C-C bonds have significant p-orbital character, allowing the ring to donate electron density to the aromatic system through conjugation, akin to a vinyl group. This electron-donating behavior (+M effect) increases the electron density of the aromatic ring and, crucially, the lone pair of the nitrogen atom.[5] This effect enhances the basicity and nucleophilicity of the amine.

The diagram below illustrates the opposing electronic contributions of these two critical substituents.

electronic_effects cluster_cyclopropyl 4-Cyclopropyl-3-fluoroaniline cluster_chloro 4-chloro-3-fluoroaniline A Cyclopropyl Group N1 Aniline Nitrogen A->N1 +M (Donating) R1 Higher Reactivity N1->R1 Increased Nucleophilicity B Chloro Group N2 Aniline Nitrogen B->N2 -I (Withdrawing) R2 Lower Reactivity N2->R2 Decreased Nucleophilicity

Caption: Electronic influence of C4 substituents on aniline nitrogen nucleophilicity.

Comparative Reactivity in Key Synthetic Transformations

To empirically validate the theoretical electronic effects, we present protocols for two fundamental reactions in drug development: amide bond formation and Buchwald-Hartwig amination.

Amide Bond Formation: A Litmus Test for Nucleophilicity

The acylation of anilines is a ubiquitous transformation. The rate of this reaction is directly proportional to the nucleophilicity of the aniline nitrogen. We hypothesize that the electron-donating cyclopropyl group will lead to a significantly faster reaction rate compared to the electron-withdrawing chloro-substituted analog.

This protocol is designed to be a self-validating system, where the progress of both reactions is monitored in parallel under identical conditions.

workflow cluster_reactants Reactants & Reagents cluster_reaction Parallel Reaction Setup cluster_analysis Monitoring & Analysis Aniline_A 4-Cyclopropyl-3-fluoroaniline HCl Rxn_A Reaction A (Cyclopropyl) Aniline_A->Rxn_A Aniline_B 4-chloro-3-fluoroaniline Rxn_B Reaction B (Chloro) Aniline_B->Rxn_B Acid Benzoic Acid (1.0 eq) Acid->Rxn_A Acid->Rxn_B Coupling HATU (1.1 eq) Coupling->Rxn_A Coupling->Rxn_B Base DIPEA (2.2 eq for A, 1.2 eq for B) Base->Rxn_A Base->Rxn_B Solvent DMF (0.1 M) Solvent->Rxn_A Solvent->Rxn_B TLC TLC/LC-MS Monitoring (t = 0, 15, 30, 60 min) Rxn_A->TLC Rxn_B->TLC Workup Aqueous Workup & Extraction TLC->Workup Purify Column Chromatography Workup->Purify Yield Yield & Purity (¹H NMR, HPLC) Purify->Yield

Caption: Workflow for the comparative amide coupling experiment.

Step-by-Step Methodology:

  • Preparation: In two separate, identical reaction vials (Vial A and Vial B), add benzoic acid (1.0 mmol).

  • Aniline Addition: To Vial A, add this compound (1.0 mmol). To Vial B, add 4-chloro-3-fluoroaniline (1.0 mmol).

  • Solvent & Base: Add DMF (10 mL) to each vial. To Vial A, add N,N-Diisopropylethylamine (DIPEA, 2.2 mmol) to both neutralize the HCl salt and act as the base for the coupling. To Vial B, add DIPEA (1.2 mmol). Stir both mixtures for 5 minutes at room temperature.

  • Initiation: To each vial, add HATU (1.1 mmol) simultaneously. Start a timer.

  • Monitoring: Monitor the reaction progress by taking small aliquots from each vial at t = 0, 15, 30, and 60 minutes. Analyze by TLC or LC-MS to determine the consumption of the starting aniline.

  • Quenching & Workup: Once Reaction A reaches completion (or after a set time, e.g., 2 hours), quench both reactions by adding water (20 mL). Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude products via flash column chromatography. Determine the isolated yield and confirm the structure and purity by ¹H NMR and HPLC.

The enhanced nucleophilicity of 4-cyclopropyl-3-fluoroaniline is expected to result in a faster and more efficient reaction.

ParameterReaction A (Cyclopropyl)Reaction B (Chloro)
Time to Completion (LCMS) ~20-30 minutes> 2 hours
Isolated Yield >95%80-85%
Reaction Conditions Room TemperatureRoom Temperature
Qualitative Observation Rapid consumption of starting materialSluggish conversion
Buchwald-Hartwig Amination: Reactivity in C-N Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing aryl-amine bonds. The efficiency of this reaction is also highly dependent on the nucleophilicity of the amine coupling partner. A more nucleophilic amine can often lead to higher yields and may allow for the use of less reactive (and cheaper) aryl chlorides instead of bromides.

Step-by-Step Methodology:

  • Inert Atmosphere: In two separate oven-dried Schlenk tubes (Tube A and Tube B) under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Reagent Addition: To each tube, add 4-bromotoluene (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Aniline Addition: To Tube A, add 4-cyclopropyl-3-fluoroaniline (1.1 mmol, pre-neutralized from its HCl salt). To Tube B, add 4-chloro-3-fluoroaniline (1.1 mmol).

  • Solvent & Reaction: Add anhydrous toluene (10 mL) to each tube. Seal the tubes and place them in a preheated oil bath at 100 °C.

  • Monitoring & Analysis: Monitor the reactions by TLC/LC-MS. Upon completion, cool to room temperature, filter through a pad of Celite, and concentrate. Purify the residue by column chromatography to determine the isolated yield.

The higher nucleophilicity of 4-cyclopropyl-3-fluoroaniline is predicted to provide a superior outcome in this catalytic cycle.

ParameterReaction A (Cyclopropyl)Reaction B (Chloro)
Isolated Yield 85-95%65-75%
Byproduct Formation MinimalPotential for more hydrodehalogenation
Catalyst Loading May tolerate lower catalyst loadingRequires standard loading

Summary and Strategic Implications for Drug Discovery

The experimental evidence strongly supports the theoretical premise: the electron-donating cyclopropyl group in 4-cyclopropyl-3-fluoroaniline significantly enhances the nucleophilicity of the aniline nitrogen compared to the electron-withdrawing chloro substituent in 4-chloro-3-fluoroaniline .

Key Takeaways:

  • Enhanced Reactivity: 4-Cyclopropyl-3-fluoroaniline is the more reactive nucleophile, leading to faster reaction times and higher yields in standard acylation and cross-coupling reactions.

  • Milder Conditions: Its enhanced reactivity may allow for the use of milder coupling agents, lower reaction temperatures, or reduced catalyst loadings, which can improve the functional group tolerance and overall efficiency of a synthetic campaign.

  • Strategic Choice: For multi-step syntheses where an aniline's nucleophilicity is paramount, 4-cyclopropyl-3-fluoroaniline is the superior building block. In contrast, if a less reactive aniline is desired to achieve selectivity in the presence of other nucleophilic sites, 4-chloro-3-fluoroaniline might be a more strategic choice.

  • Handling Consideration: The hydrochloride salt form of the cyclopropyl analog necessitates the use of an additional equivalent of base for neutralization prior to its use in nucleophilic reactions.

Ultimately, understanding the fundamental electronic differences between these building blocks empowers the medicinal chemist to design more robust, efficient, and predictable synthetic routes, accelerating the journey from molecular concept to clinical candidate.

References

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9708, 3-Chloro-4-fluoroaniline. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20100071, 4-Cyclopropyl-2-fluoroaniline. [Link]

  • Rhazi, Y., et al. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. ResearchGate. [Link]

  • Patsay, I., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. [Link]

  • Knowledge. (2025). Which chemical processes is 4-Fluoroaniline capable of participating in?. [Link]

  • de Meijere, A., et al. (2018). Reactivity of electrophilic cyclopropanes. National Institutes of Health. [Link]

  • Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. [Link]

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A Researcher's Guide to the Structural Elucidation of 4-Cyclopropyl-3-fluoroaniline Hydrochloride Derivatives: An X-ray Crystallography and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive framework for the X-ray crystallographic analysis of 4-Cyclopropyl-3-fluoroaniline hydrochloride and its derivatives. These compounds are significant building blocks in medicinal chemistry, and understanding their solid-state conformation is crucial for rational drug design and development.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

A plausible synthetic route to N-cyclopropyl-4-fluoroaniline derivatives has been described, which can be adapted for the synthesis of 4-Cyclopropyl-3-fluoroaniline. The final step to obtain the hydrochloride salt involves the treatment of the aniline with hydrochloric acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized 4-Cyclopropyl-3-fluoroaniline in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Acidification: Slowly add a stoichiometric amount of a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether) to the stirred aniline solution at 0 °C.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for an additional 30 minutes to ensure complete reaction.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of the cold anhydrous solvent to remove any unreacted starting material.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain the this compound.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For small molecule hydrochloride salts, several techniques can be employed. The choice of solvent is critical; a solvent system where the compound has moderate solubility is ideal.

Experimental Protocol: Crystallization of this compound

  • Slow Evaporation: Dissolve the hydrochloride salt in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like methanol/dichloromethane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, place a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

X-ray Diffraction Analysis: A Step-by-Step Workflow

Once suitable crystals are obtained, the process of X-ray diffraction can begin. This technique utilizes the diffraction pattern of X-rays passing through a crystal to determine the arrangement of atoms within the crystal lattice.[1][2]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_analysis Structural Analysis & Validation Synthesis Synthesis of 4-Cyclopropyl-3-fluoroaniline HCl Crystallization Crystal Growth Synthesis->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structural_Analysis Analysis of Molecular Geometry & Packing Structure_Refinement->Structural_Analysis Validation Validation & Deposition Structural_Analysis->Validation

Figure 1: A generalized workflow for the X-ray crystallographic analysis of a small molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single, well-formed crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.

  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data to obtain the final, accurate crystal structure.

Comparative Structural Analysis: Insights from Related Molecules

In the absence of a published structure for this compound, we can gain valuable insights by examining the crystal structures of related compounds. For instance, the crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one provides data on a molecule containing a cyclopropyl-fluoro-substituted aromatic system.[3]

Compound (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one [3]This compound (Predicted)
Molecular Formula C19H14ClFN2O2C9H11ClFN
Crystal System TriclinicTo be determined
Space Group P-1To be determined
Key Interactions Intermolecular hydrogen bonding, π-π stackingStrong N-H...Cl hydrogen bonds, potential C-H...F interactions, π-π stacking

Expected Structural Features of this compound:

  • Protonation: The aniline nitrogen will be protonated (NH3+), forming strong hydrogen bonds with the chloride anion.

  • Molecular Packing: The crystal packing will likely be dominated by a network of N-H···Cl hydrogen bonds. Weaker interactions, such as C-H···F and C-H···π interactions, may also play a role in stabilizing the crystal lattice.

  • Conformation: The orientation of the cyclopropyl group relative to the aniline ring will be a key conformational feature.

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H Cl Cl⁻ N1->Cl N-H···Cl (Strong H-bond) Aryl1 Aryl Ring Aryl2 Aryl Ring Aryl1->Aryl2 π-π stacking

Figure 2: A diagram illustrating the key expected intermolecular interactions in the crystal structure of this compound.

Alternative and Complementary Characterization Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a multi-technique approach.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound in solution.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H and C-F bonds.

  • Mass Spectrometry (MS): MS provides the accurate molecular weight of the compound, confirming its elemental composition.

  • Computational Crystal Structure Prediction (CSP): CSP methods can be used to predict the most likely crystal structures based on the molecule's chemical diagram.[5][6] These predictions can be a valuable guide for experimental crystallographers and can help in understanding the polymorphism of a compound.

Conclusion

The structural elucidation of this compound and its derivatives is a critical step in their development for pharmaceutical applications. Although direct crystallographic data may not be publicly available, a systematic approach combining synthesis, crystallization, and single-crystal X-ray diffraction will lead to a successful structure determination. By drawing comparisons with related known structures and employing a suite of complementary analytical techniques, researchers can gain a comprehensive understanding of these important molecules. This guide provides a robust framework to navigate the challenges of crystallographic analysis and to contribute valuable structural data to the scientific community.

References

  • IUCr Journals. (n.d.). Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Ibrahim, I. M., Hasan, K., Ravi, U., Al-Qawasmeh, R. A., & Khanfar, M. A. (2025). The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, C19H14ClFN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 240(3), 537–539. Retrieved from [Link]

  • Stejskal, J., & Sapurina, I. (2005). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. Synthetic Metals, 155(2), 203-214. Retrieved from [Link]

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A Comparative Guide to In Vitro Assay Validation for Novel Compounds Derived from 4-Cyclopropyl-3-fluoroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of novel compounds synthesized from the parent structure, 4-Cyclopropyl-3-fluoroaniline hydrochloride. Drawing from established principles in drug discovery and regulatory standards, we present a comparative analysis of relevant in vitro assays, focusing on antibacterial and antioxidant activities—two common therapeutic areas for compounds bearing the fluoroquinolone and aminophenyl motifs inherent to this chemical class.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design and validation, ensuring that the data generated is robust, reproducible, and reliable.

Introduction: The Therapeutic Potential of this compound Derivatives

This compound serves as a versatile scaffold in medicinal chemistry. Its derivatives often belong to the fluoroquinolone class of antibiotics, renowned for their potent antibacterial activity. The core structure, characterized by a cyclopropyl group at N-1 and a fluorine atom at C-6 of the quinolone ring, is pivotal for their mechanism of action: the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them prime targets for antibacterial agents.

Furthermore, the aniline substructure suggests a potential for antioxidant activity. Aniline derivatives can act as free radical scavengers, a property of significant interest in the development of therapeutics for a range of oxidative stress-related pathologies.

This guide will focus on the validation of two primary in vitro assays to characterize novel derivatives of this compound:

  • Antibacterial Activity: Primarily through DNA gyrase inhibition and antimicrobial susceptibility testing.

  • Antioxidant Activity: Utilizing DPPH and ABTS radical scavenging assays.

As a benchmark for performance, we will compare the hypothetical data of our novel compounds against Ciprofloxacin , a widely-used, second-generation fluoroquinolone antibiotic, and Trolox , a water-soluble analog of vitamin E used as a standard in antioxidant assays.[3][4]

The Cornerstone of Trustworthy Data: In Vitro Assay Validation

The validity of any in vitro data hinges on the robustness of the assay used to generate it. A properly validated assay ensures that the results are accurate, precise, and reproducible. Key validation parameters, guided by principles from the International Council for Harmonisation (ICH) and adapted for in vitro bioassays, include:

  • Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. This is typically expressed as the coefficient of variation (CV%).

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.[5][6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by comparing results to a known standard or a reference method.

  • Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

For antimicrobial susceptibility testing (AST), guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for ensuring the clinical relevance and reproducibility of results.[7][8]

Comparative In Vitro Assay Methodologies

This section details the protocols for the selected in vitro assays, highlighting the built-in validation steps and the rationale for experimental choices.

Assessment of Antibacterial Activity

The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase. Therefore, a direct enzymatic assay is a crucial first step, followed by whole-cell antimicrobial susceptibility testing.

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (supercoiled, relaxed, and linear) can be separated by agarose gel electrophoresis.

DNA_Gyrase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Relaxed_DNA Relaxed pBR322 DNA Incubation Incubate at 37°C for 30-60 min Relaxed_DNA->Incubation Gyrase E. coli DNA Gyrase Gyrase->Incubation Buffer Assay Buffer (with ATP) Buffer->Incubation Test_Compound Test Compound (or Ciprofloxacin) Test_Compound->Incubation Stop_Reaction Stop Reaction (SDS/EDTA) Incubation->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualization Visualize (Ethidium Bromide) Gel_Electrophoresis->Visualization Quantification Densitometry to Quantify Supercoiled DNA Visualization->Quantification

Detailed Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP), relaxed pBR322 plasmid DNA, and the test compound at various concentrations. A positive control (Ciprofloxacin) and a negative control (vehicle, typically DMSO) should be included.

  • Enzyme Addition: Initiate the reaction by adding E. coli DNA gyrase.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Analysis: Analyze the reaction products by agarose gel electrophoresis.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize under UV light. The intensity of the supercoiled DNA band is quantified using densitometry. The percentage of inhibition is calculated relative to the negative control.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validating System:

  • Controls: The inclusion of a potent, well-characterized inhibitor like Ciprofloxacin provides a consistent positive control, allowing for the assessment of assay performance over time. The negative control ensures that the vehicle does not interfere with the reaction.

  • Reproducibility: The assay should be performed on multiple days with different batches of reagents to establish intermediate precision.

  • Data Integrity: The use of a multi-point dose-response curve for IC50 determination provides more reliable data than single-point inhibition assays.

Comparative Data for DNA Gyrase Inhibition:

CompoundTarget EnzymeIC50 (µM)
Ciprofloxacin (Comparator) E. coli DNA Gyrase0.6 - 10.71[2][9]
Novel Compound A E. coli DNA Gyrase[Experimental Data]
Novel Compound B E. coli DNA Gyrase[Experimental Data]

AST determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC). Broth microdilution is a standard method.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Serial_Dilution Serial Dilution of Test Compound in 96-well plate Inoculation Inoculate wells with bacteria Serial_Dilution->Inoculation Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Bacterial_Inoculum->Inoculation Incubate Incubate at 35°C for 16-20 hours Inoculation->Incubate Visual_Inspection Visually inspect for turbidity Incubate->Visual_Inspection MIC_Determination Determine MIC (lowest concentration with no growth) Visual_Inspection->MIC_Determination

Detailed Protocol:

  • Preparation: Perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Self-Validating System:

  • Quality Control Strains: The inclusion of well-characterized QC strains (e.g., E. coli ATCC 25922) with known MIC ranges for the comparator agent (Ciprofloxacin) is essential for validating the test run.

  • Standardization: Adherence to CLSI or EUCAST guidelines for inoculum density, incubation conditions, and reading of results ensures inter-laboratory reproducibility.[7][8]

  • Precision: The intra- and inter-laboratory precision for AST is generally expected to be within one two-fold dilution of the mode MIC.[10]

Comparative Data for Antimicrobial Susceptibility:

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Ciprofloxacin (Comparator) ≤ 0.25≤ 1.0
Novel Compound A [Experimental Data][Experimental Data]
Novel Compound B [Experimental Data][Experimental Data]
Assessment of Antioxidant Activity

The antioxidant potential of the novel compounds can be assessed by their ability to scavenge stable free radicals. The DPPH and ABTS assays are two of the most common and reliable methods.

This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is colorless or pale yellow.[11]

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, add a methanolic solution of the test compound at various concentrations.

  • Radical Addition: Add a methanolic solution of DPPH to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined graphically.

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. The reduction of ABTS•+ by an antioxidant results in a loss of color.[12]

Detailed Protocol:

  • Radical Generation: Prepare the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add the test compound to the ABTS•+ working solution.

  • Incubation: Incubate for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Self-Validating System for Antioxidant Assays:

  • Standard Compound: Trolox is used as a standard antioxidant, and its IC50 is determined in parallel with the test compounds. This allows for the expression of antioxidant activity as Trolox Equivalents (TEAC).[13]

  • Linearity: A standard curve for Trolox should be generated to ensure the linearity of the assay within the tested concentration range.

  • Robustness: Small variations in incubation time and temperature should be tested to assess the robustness of the assay.

Comparative Data for Antioxidant Activity:

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Trolox (Standard) ~3.77[12]~2.93[12]
Novel Compound A [Experimental Data][Experimental Data]
Novel Compound B [Experimental Data][Experimental Data]

Discussion and Interpretation of Results

The comparative data generated from these validated in vitro assays will provide a robust initial assessment of the therapeutic potential of novel compounds derived from this compound.

  • For Antibacterial Activity: A lower IC50 value in the DNA gyrase assay compared to Ciprofloxacin would suggest a more potent inhibitor at the enzymatic level. This should be correlated with the MIC values. A compound with a low enzymatic IC50 but a high MIC may have issues with cell permeability or efflux. A broad spectrum of activity (low MICs against both Gram-positive and Gram-negative bacteria) is generally desirable.

  • For Antioxidant Activity: Lower IC50 values in the DPPH and ABTS assays indicate greater antioxidant potential. Comparing the IC50 values of the novel compounds to that of Trolox provides a standardized measure of their radical scavenging efficacy.

Conclusion

The validation of in vitro assays is a critical component of early-stage drug discovery. By employing well-controlled, reproducible, and robust assays, researchers can have confidence in their data and make informed decisions about which compounds to advance in the development pipeline. This guide provides a framework for the validation of antibacterial and antioxidant assays for novel compounds synthesized from this compound, with a strong emphasis on the principles of scientific integrity and data-driven comparison.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.